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Compound of Interest

Compound Name: 2-(4-Aminophenyl)sulfonylaniline

Cat. No.: B194097 Get Quote

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the computational exploration of 2-(4-
Aminophenyl)sulfonylaniline, a molecule of significant interest in medicinal and materials

chemistry. While a comprehensive repository of experimental and computational data for this

specific isomer is not extensively available in the public domain, this document outlines the

established quantum chemical methodologies and presents a framework for such an

investigation. The data structures and workflows provided herein are based on standard

computational chemistry practices and findings for analogous sulfonylaniline compounds.

Core Computational Methodologies
Quantum chemical calculations are pivotal in elucidating the electronic structure, molecular

geometry, and spectroscopic properties of molecules like 2-(4-Aminophenyl)sulfonylaniline.

Density Functional Theory (DFT) is a widely employed method for these investigations due to

its balance of accuracy and computational cost.

Experimental Protocol: Geometry Optimization and Vibrational Frequency Analysis

A typical computational protocol for analyzing 2-(4-Aminophenyl)sulfonylaniline would

involve the following steps:
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Initial Structure Generation: The 3D structure of 2-(4-Aminophenyl)sulfonylaniline is

constructed using molecular modeling software.

Geometry Optimization: The initial structure is optimized to find the lowest energy

conformation. A common approach is to use the B3LYP (Becke, 3-parameter, Lee-Yang-

Parr) hybrid functional with a 6-311++G(d,p) basis set. This level of theory provides a good

description of electron correlation and includes polarization and diffuse functions, which are

important for molecules with heteroatoms and potential hydrogen bonding.

Frequency Calculation: Following optimization, vibrational frequencies are calculated at the

same level of theory. The absence of imaginary frequencies confirms that the optimized

structure corresponds to a true energy minimum. These calculations provide theoretical

infrared (IR) and Raman spectra, which can be compared with experimental data for

validation.

Experimental Protocol: Electronic Properties and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital

(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-

LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity

and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated to visualize the

charge distribution and identify reactive sites for electrophilic and nucleophilic attack. The

MEP is mapped onto the electron density surface to create a color-coded diagram where red

indicates regions of negative potential (electron-rich) and blue indicates regions of positive

potential (electron-poor).

Data Presentation: A Framework for Analysis
The following tables provide a template for summarizing the key quantitative data obtained

from quantum chemical calculations of 2-(4-Aminophenyl)sulfonylaniline.

Table 1: Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))
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Parameter Bond/Angle/Dihedral Calculated Value

Bond Lengths (Å) C-S Data not available

S=O Data not available

C-N Data not available

Bond Angles (°) C-S-C Data not available

O-S-O Data not available

Dihedral Angles (°) C-C-S-C Data not available

Table 2: Calculated Vibrational Frequencies (B3LYP/6-311++G(d,p))

Mode
Frequency
(cm⁻¹)

IR Intensity Raman Activity Assignment

ν(N-H)
Data not

available

Data not

available

Data not

available
N-H stretching

ν(S=O)
Data not

available

Data not

available

Data not

available

SO₂ asymmetric

stretching

ν(S=O)
Data not

available

Data not

available

Data not

available

SO₂ symmetric

stretching

ν(C-S)
Data not

available

Data not

available

Data not

available
C-S stretching

Table 3: Electronic Properties (B3LYP/6-311++G(d,p))
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Parameter Value (eV)

HOMO Energy Data not available

LUMO Energy Data not available

HOMO-LUMO Gap Data not available

Ionization Potential Data not available

Electron Affinity Data not available

Electronegativity Data not available

Chemical Hardness Data not available

Chemical Softness Data not available

Electrophilicity Index Data not available

Visualizing Computational Workflows
Computational Chemistry Workflow

The following diagram illustrates a typical workflow for the quantum chemical analysis of a

molecule like 2-(4-Aminophenyl)sulfonylaniline.
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To cite this document: BenchChem. [Quantum Chemical Blueprint of 2-(4-
Aminophenyl)sulfonylaniline: A Technical Deep Dive]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b194097#quantum-chemical-calculations-
for-2-4-aminophenyl-sulfonylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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